

Unveiling the Catalytic Mastery of ML-005: A Comparative Analysis

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Compound of Interest

Compound Name: ML005

Cat. No.: B1663241

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[City, State] – [Date] – Groundbreaking research on the novel metaproteomics-derived esterase, ML-005, has confirmed its catalytic mechanism and highlighted its robust performance characteristics. This guide provides a comprehensive comparison of ML-005 with other microbial esterases, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear understanding of its potential applications.

Performance Snapshot: ML-005 vs. Alternative Esterases

The catalytic efficiency of an enzyme is a key indicator of its performance. ML-005, a serine hydrolase, demonstrates significant catalytic activity. A comparative analysis of its kinetic parameters with other well-characterized bacterial esterases reveals its standing within this important class of enzymes. The data presented below was determined using p-nitrophenyl butyrate as a substrate, a common method for assaying esterase activity.

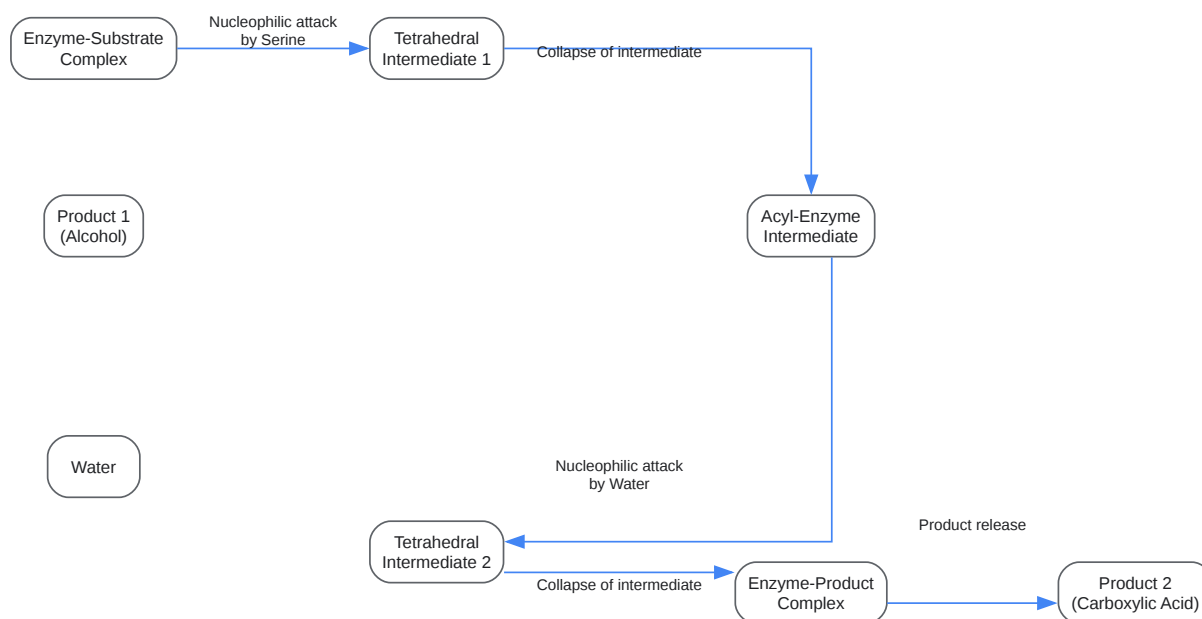
| Enzyme | Source Organism | Vmax (μM/min) | Km (μM) | kcat (s ⁻¹) | kcat/Km (M ⁻¹ s ⁻¹) | Optimal pH | Optimal Temp. (°C) |
|---------------------|-------------------------|---------------|----------|-------------------------|--|------------|--------------------|
| ML-005 | Metagenome | 59.8[1] | 137.9[1] | 26[1] | 1.88 x 10 ⁵ [1] | 8.0[1] | 45[1] |
| EstC | Streptomyces coelicolor | - | 710 | 520 | 7.37 x 10 ⁵ | 8.5-9.0 | 35 |
| EstA | Pseudomonas aeruginosa | 220,000 | 700 | - | - | - | - |
| EstD | Thermotoga maritima | - | - | - | 3.18 x 10 ⁵ | 5.0-5.5 | 70 |
| Carboxylesterase NP | Bacillus subtilis | - | 830 | - | - | - | - |

Note: The kinetic parameters for the comparative esterases were compiled from various sources and may have been determined under slightly different experimental conditions. Vmax for EstA is presented in μmol/min/mg.

Delving into the Mechanism: The Serine Hydrolase Catalytic Triad

The catalytic activity of ML-005 is attributed to a classic serine hydrolase mechanism. This process is orchestrated by a catalytic triad of amino acid residues within the enzyme's active site. Through homology analysis and site-directed mutagenesis, the catalytic triad of ML-005 has been identified as Serine-99, Aspartate-164, and Histidine-191.[1] The concerted action of these three residues facilitates the hydrolysis of ester bonds.

The catalytic cycle can be visualized as a two-step process: acylation and deacylation.



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Catalytic cycle of a serine hydrolase like ML-005.

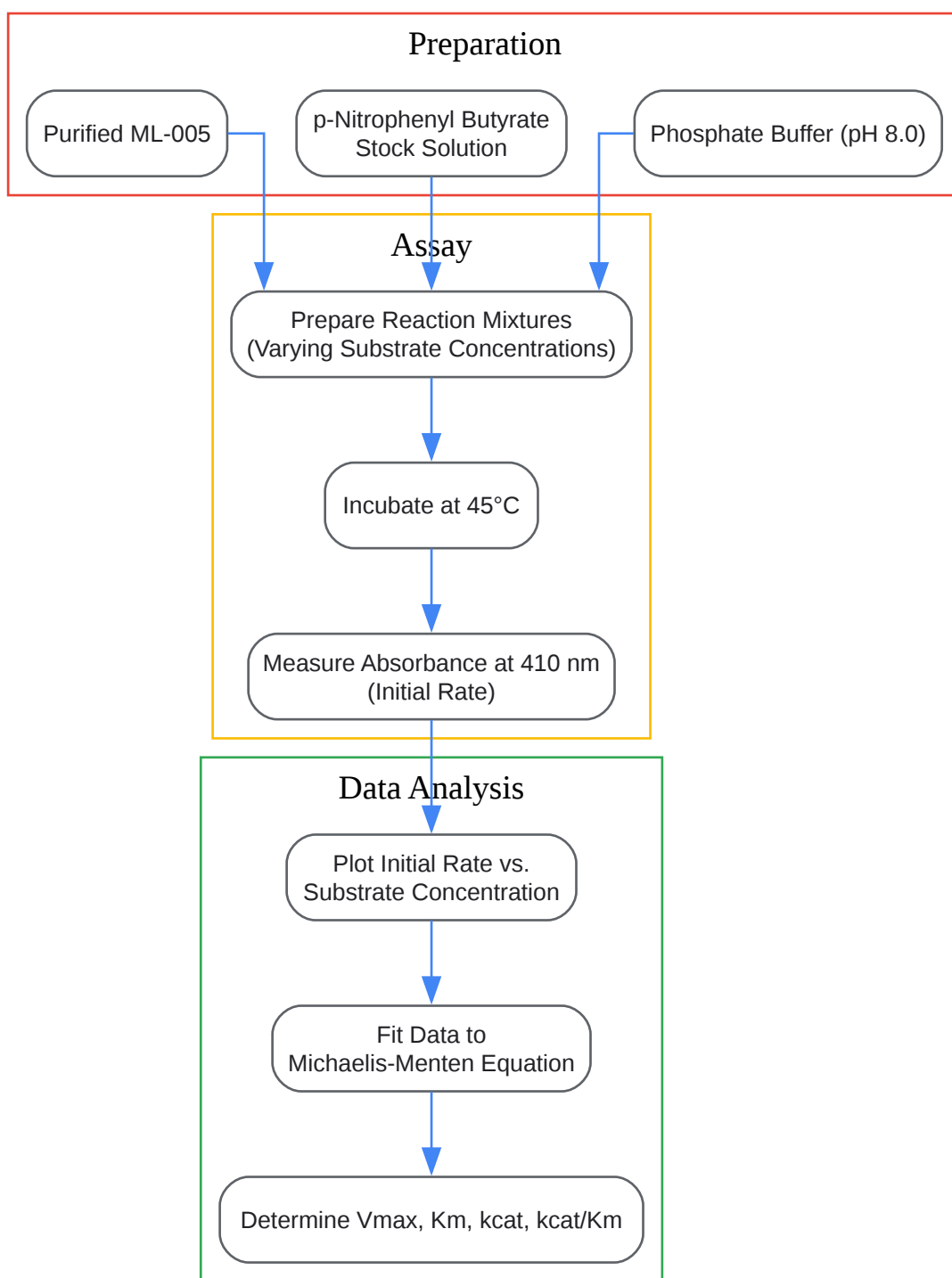
In the acylation phase, the serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a transient tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester and forming a covalent acyl-enzyme intermediate. The deacylation phase involves the hydrolysis of this intermediate by a water molecule, also activated by the histidine residue, which regenerates the free enzyme and releases the carboxylic acid product. The aspartate residue plays a crucial role in stabilizing the positive charge on the histidine throughout this process.

Experimental Protocols

The confirmation of ML-005's catalytic activity and characteristics was achieved through a series of rigorous biochemical assays.

Michaelis-Menten Kinetics

To determine the kinetic parameters (V_{max} , K_m , k_{cat} , and k_{cat}/K_m), the activity of purified ML-005 was measured at various concentrations of the substrate p-nitrophenyl butyrate. The assays were conducted at the optimal temperature (45°C) and pH (8.0). The initial rate of the reaction, monitored by the increase in absorbance at 410 nm due to the release of p-nitrophenol, was plotted against the substrate concentration. The resulting data was fitted to the Michaelis-Menten equation to calculate the kinetic constants.



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References

- 1. researchgate.net [researchgate.net]
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